molecular formula C37H48N6O5S2 B1431236 Ritonavir (3R)-hydroxy epimer CAS No. 1414933-81-5

Ritonavir (3R)-hydroxy epimer

货号: B1431236
CAS 编号: 1414933-81-5
分子量: 720.9 g/mol
InChI 键: NCDNCNXCDXHOMX-RACJEYCXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ritonavir (3R)-hydroxy epimer is a stereoisomer of ritonavir, a well-known protease inhibitor used primarily in the treatment of HIV/AIDS. This compound is a crucial component in antiretroviral therapy due to its ability to inhibit the cytochrome P450 3A4 enzyme, thereby enhancing the effectiveness of other antiretroviral drugs .

作用机制

Target of Action

The primary target of Ritonavir (3R)-hydroxy epimer, also known as Ritonavir 3-epimer, is the cytochrome P450 (CYP) 3A4 enzyme . This enzyme plays a crucial role in the metabolism of many drugs in the body . Ritonavir is a potent inhibitor of CYP3A4 and is often used as a pharmacokinetic enhancer in antiviral therapies .

Mode of Action

Ritonavir interacts with its target, the CYP3A4 enzyme, by inhibiting its activity . This inhibition results in a decrease in the metabolic clearance of drugs that are substrates of CYP3A4 . When coadministered with other drugs, Ritonavir enhances their bioavailability by reducing their metabolism and subsequent elimination .

Biochemical Pathways

Ritonavir’s action primarily affects the CYP3A4-mediated biotransformation pathway . By inhibiting CYP3A4, Ritonavir reduces the metabolic clearance of drugs that are substrates of this enzyme . This results in increased systemic exposure and enhanced therapeutic effects of these drugs .

Pharmacokinetics

Ritonavir exhibits absorption-limited nonlinear pharmacokinetics . When coadministered with ritonavir, the metabolic clearance of drugs is inhibited, making renal elimination the predominant pathway . Ritonavir reaches a maximum concentration in approximately 3 hours on day 5 of dosing, with a geometric mean day 5 trough concentration . Its half-life is approximately 6 hours .

Result of Action

The primary result of Ritonavir’s action is the enhanced bioavailability and therapeutic effect of drugs that are substrates of CYP3A4 . This is achieved by reducing their metabolic clearance and subsequent elimination . In the context of antiviral therapies, this can lead to more effective treatment outcomes .

Action Environment

The action, efficacy, and stability of Ritonavir can be influenced by various environmental factors. These include the presence of other drugs (which can lead to drug-drug interactions), patient-specific factors (such as age, sex, genetic factors, and disease state), and other factors (such as diet and lifestyle) . It’s important to manage these factors to optimize the therapeutic effects of Ritonavir-enhanced therapies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ritonavir (3R)-hydroxy epimer involves several steps, including the formation of key intermediates and the final epimerization step. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as hydrogenation, oxidation, and epimerization. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to isolate and purify the compound. The use of advanced process control and automation ensures consistent quality and efficiency in production .

化学反应分析

Types of Reactions

Ritonavir (3R)-hydroxy epimer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines .

科学研究应用

Pharmacological Properties

Ritonavir acts primarily as an inhibitor of HIV protease, an enzyme crucial for the maturation of infectious HIV particles. The 3R-hydroxy epimer of ritonavir enhances its efficacy by improving binding affinity to the protease active site. This stereochemical configuration has been shown to optimize hydrogen bonding interactions with key amino acid residues in the enzyme, thus increasing the potency of the compound against HIV strains .

2.1. HIV Treatment

Ritonavir is primarily utilized in highly active antiretroviral therapy (HAART) for HIV infection. It is often used in combination with other protease inhibitors to enhance their bioavailability through pharmacokinetic boosting. This combination approach allows for lower doses of protease inhibitors, reducing potential side effects while maintaining therapeutic efficacy .

2.2. COVID-19 Treatment

Recent studies have highlighted the potential use of ritonavir in treating COVID-19, particularly as a booster for nirmatrelvir, another antiviral agent targeting SARS-CoV-2. The combination, marketed as Paxlovid, utilizes ritonavir's ability to increase nirmatrelvir plasma levels significantly, enhancing its antiviral effects against COVID-19 while managing dosing regimens effectively .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of ritonavir (3R)-hydroxy epimer in various clinical settings:

  • HIV Treatment Efficacy : A study demonstrated that patients receiving ritonavir in combination with other antiretrovirals showed a significant reduction in viral load compared to those on monotherapy .
  • COVID-19 Clinical Trials : In clinical trials assessing Paxlovid's efficacy, patients treated with nirmatrelvir and ritonavir experienced reduced hospitalization rates and improved recovery times compared to placebo groups .

Challenges and Considerations

While this compound has shown promising results in clinical applications, there are several challenges:

  • Drug Interactions : Ritonavir is known to interact with various medications due to its role as a CYP3A4 inhibitor, which can lead to increased plasma levels of co-administered drugs and potential toxicity .
  • Side Effects : Common side effects associated with ritonavir include gastrointestinal disturbances and metabolic changes, such as lipid abnormalities, which require monitoring during treatment .

相似化合物的比较

Similar Compounds

Similar compounds to ritonavir (3R)-hydroxy epimer include:

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its binding affinity and inhibitory potency. This stereoisomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to other similar compounds, making it a valuable subject of study in drug development and therapeutic applications .

生物活性

Ritonavir, a potent HIV protease inhibitor, has been extensively studied for its biological activity, particularly in the context of HIV treatment and its pharmacokinetic properties. The compound's 3R-hydroxy epimer is of particular interest due to its unique interactions and effects on various biological pathways. This article explores the biological activity of Ritonavir (3R)-hydroxy epimer, supported by data tables, research findings, and case studies.

Ritonavir functions primarily as an inhibitor of the HIV-1 protease enzyme, which is crucial for the maturation of infectious HIV particles. The enzyme cleaves viral polyproteins into functional proteins necessary for viral replication. The 3R-hydroxy epimer exhibits similar mechanisms but with variations in potency and interaction profiles compared to its parent compound.

Key Mechanisms:

  • Inhibition of HIV Protease : Ritonavir binds to the active site of HIV protease, preventing substrate cleavage. This action leads to the accumulation of non-infectious viral particles.
  • Cytochrome P450 Interaction : Ritonavir is known to inhibit CYP3A4, a critical enzyme in drug metabolism, which can lead to increased plasma concentrations of co-administered drugs .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity IC50 Value Effect Source
Inhibition of HIV Protease0.12 nMPotent inhibition leading to reduced viral load
CYP3A4 Inhibition19 nMIncreases bioavailability of other drugs
Induction of ApoptosisN/ADecreased apoptosis in PBMCs
TNF Production InhibitionN/ASuppresses inflammatory response

Research Findings

Several studies have highlighted the biological activity and implications of this compound:

  • Cell Viability and Apoptosis : Ritonavir increases cell viability in uninfected human peripheral blood mononuclear cells (PBMCs) while decreasing susceptibility to apoptosis. This effect is correlated with reduced caspase-1 expression and lower levels of annexin V staining .
  • Anti-inflammatory Effects : The compound inhibits tumor necrosis factor (TNF) production in PBMCs and monocytes, demonstrating a potential role in modulating immune responses during HIV infection .
  • Pharmacokinetics : Ritonavir enhances the pharmacokinetic profiles of other protease inhibitors when used in combination therapy, allowing for lower doses and improved therapeutic outcomes .

Case Study 1: Efficacy in Combination Therapy

In a clinical setting, patients receiving a combination therapy that included Ritonavir showed significant reductions in viral load compared to those on standard therapy alone. The study indicated that the co-administration led to improved bioavailability and therapeutic efficacy against resistant strains of HIV .

Case Study 2: Impact on Drug Interactions

A cohort study examined patients on multiple antiretrovirals and found that those receiving Ritonavir experienced fewer adverse effects due to its CYP3A4 inhibition properties, which mitigated potential drug-drug interactions .

属性

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3R,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDNCNXCDXHOMX-RACJEYCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414933-81-5
Record name Ritonavir (3R)-hydroxy epimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414933815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RITONAVIR (3R)-HYDROXY EPIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OP127JDQD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ritonavir (3R)-hydroxy epimer
Reactant of Route 2
Reactant of Route 2
Ritonavir (3R)-hydroxy epimer
Reactant of Route 3
Ritonavir (3R)-hydroxy epimer
Reactant of Route 4
Reactant of Route 4
Ritonavir (3R)-hydroxy epimer
Reactant of Route 5
Ritonavir (3R)-hydroxy epimer
Reactant of Route 6
Reactant of Route 6
Ritonavir (3R)-hydroxy epimer

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。